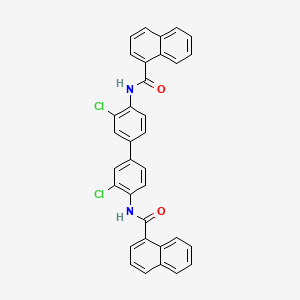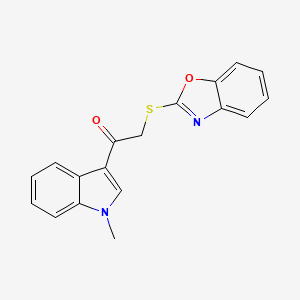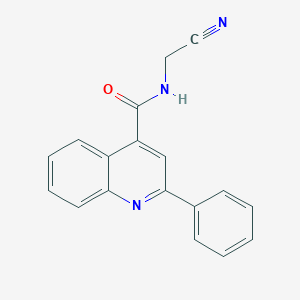
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide
Overview
Description
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide, also known as CP-690,550, is a chemical compound that has garnered interest in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide works by inhibiting the activity of JAK, which is a family of enzymes that play a key role in the immune response. JAKs are involved in the signaling pathways that lead to the production of cytokines, which are proteins that regulate inflammation and other immune responses. By inhibiting JAK, N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide can reduce the production of cytokines and other immune system molecules, which can alleviate symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects in scientific research. In addition to its effects on the immune system, N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has been shown to reduce the proliferation of certain types of cancer cells, and to have a protective effect on the liver in animal models of liver disease. N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has also been shown to affect the levels of certain neurotransmitters in the brain, which may have implications for the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide for lab experiments is its specificity for JAK inhibition. Unlike other drugs that target the immune system, N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide specifically targets JAK, which can reduce the risk of off-target effects. However, one limitation of N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is its relatively short half-life, which can make it difficult to achieve sustained inhibition of JAK in vivo.
Future Directions
There are a number of future directions for research on N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide. One area of interest is the potential use of N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide in the treatment of other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another area of interest is the development of new JAK inhibitors with improved pharmacokinetic properties. Additionally, there is ongoing research into the potential use of N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide in the treatment of psychiatric disorders, such as depression and anxiety.
Conclusion
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in the treatment of autoimmune diseases and other conditions. Its specificity for JAK inhibition and its potential for reducing inflammation make it an attractive candidate for further research. With ongoing research and development, N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide may one day become a valuable tool in the treatment of a variety of diseases.
Scientific Research Applications
N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has been studied extensively in scientific research due to its potential therapeutic applications. One of the primary areas of research has been in the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the activity of a protein called Janus kinase (JAK), which is involved in the immune response. By inhibiting JAK, N-(cyanomethyl)-2-phenyl-4-quinolinecarboxamide can reduce inflammation and other symptoms associated with autoimmune diseases.
properties
IUPAC Name |
N-(cyanomethyl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c19-10-11-20-18(22)15-12-17(13-6-2-1-3-7-13)21-16-9-5-4-8-14(15)16/h1-9,12H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOQTVAVGSAMAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-phenylquinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



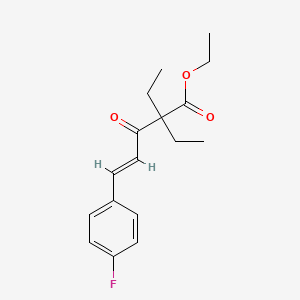
![5-(5-ethyl-2-thienyl)-N-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4672600.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4672615.png)
![4-[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B4672622.png)
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4672657.png)
![8-[2-(3-bromophenoxy)ethoxy]-2-methylquinoline](/img/structure/B4672659.png)
![2-{[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]thio}pyrimidine](/img/structure/B4672661.png)
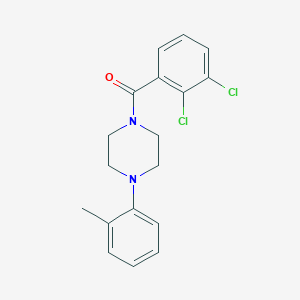
![methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate](/img/structure/B4672677.png)
![2-butyl-6-[(3-methoxypropyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4672683.png)
![N-1-adamantyl-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4672686.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4672693.png)
